molecular formula C16H12N2O3 B2869951 (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 345228-18-4

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B2869951
CAS No.: 345228-18-4
M. Wt: 280.283
InChI Key: UMXAVNXVERFWSD-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol It is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a phthalazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-(4-oxo-3-phenylphthalazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15(20)10-14-12-8-4-5-9-13(12)16(21)18(17-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXAVNXVERFWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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